molecular formula C18H13N3S B5824572 4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine

4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B5824572
M. Wt: 303.4 g/mol
InChI Key: WGFWVQXFCMPBPC-UHFFFAOYSA-N
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Description

4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides, which can then undergo further reactions to introduce the thiazole and naphthalene groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with biological molecules, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to the combination of the thiazole, pyridine, and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-naphthalen-2-yl-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-22-18(20-16)21-17-7-3-4-10-19-17/h1-12H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFWVQXFCMPBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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